2-{[5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one
Description
This compound is a structurally complex imidazole derivative featuring:
- A 3,4-dichlorophenyl substituent at the 5-position of the imidazole ring.
- A 4-(trifluoromethoxy)phenyl group at the 1-position.
- A sulfanyl (-S-) linker at the 2-position, connecting to a ketone-bearing piperidinyl ethanone moiety.
This structural profile suggests applications in medicinal chemistry, particularly for targeting enzymes or receptors requiring hydrophobic interactions .
Properties
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2F3N3O2S/c24-18-9-4-15(12-19(18)25)20-13-29-22(34-14-21(32)30-10-2-1-3-11-30)31(20)16-5-7-17(8-6-16)33-23(26,27)28/h4-9,12-13H,1-3,10-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDHYKHOPLREIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one (CAS Number: 1226447-82-0) is a novel synthetic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
The molecular formula of the compound is , with a molecular weight of 545.4 g/mol . The structure includes an imidazole ring, which is known for its biological significance in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C21H13Cl2F3N4O2S |
| Molecular Weight | 545.4 g/mol |
| CAS Number | 1226447-82-0 |
Biological Activity Overview
The biological activity of this compound has been investigated primarily in two areas: anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, a study identified a related compound through screening against multicellular spheroids, highlighting the importance of structural features such as electron-withdrawing groups and aryl rings in enhancing cytotoxicity against cancer cells .
Case Study: Anticancer Screening
- Methodology : A drug library was screened for anticancer activity using multicellular spheroids as a model.
- Findings : The compound demonstrated potent cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
The imidazole moiety has also been linked to antimicrobial effects. Research on analogues of imidazole derivatives suggests that modifications can lead to enhanced efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Case Study: Antimicrobial Efficacy
- Target Pathogen : MRSA
- Results : Preliminary tests showed that the compound exhibited significant antibacterial activity, which may be attributed to its ability to disrupt bacterial cell wall synthesis.
The precise mechanism of action for this compound remains under investigation; however, it is hypothesized to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.
- Disruption of Cellular Processes : The presence of the imidazole ring may interfere with cellular signaling pathways critical for cancer cell survival.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other known imidazole derivatives.
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| 2-trifluoromethyl-1H-imidazole | Antibacterial | 12.5 |
| 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole | Anticancer | 8.0 |
| This compound | Anticancer/Antimicrobial | TBD |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Structural Similarities and Divergences
Common Features :
- Imidazole/benzoimidazole core : Critical for binding to heme-containing enzymes (e.g., cytochrome P450) or kinase ATP pockets .
- Halogenated aryl groups : The 3,4-dichlorophenyl and 4-(trifluoromethoxy)phenyl groups in the target compound mirror the 2,4-dichlorophenyl substituents in sertaconazole and ketoconazole analogs, enhancing hydrophobic interactions .
- Sulfanyl linkers : Present in both the target compound and the oxadiazole derivative (), facilitating conjugation to secondary pharmacophores.
- Key Differences: Piperidine vs. Piperazine: The target compound’s piperidine moiety may reduce basicity compared to piperazine-containing analogs (e.g., ketoconazole derivatives), altering tissue distribution . Trifluoromethoxy vs.
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
